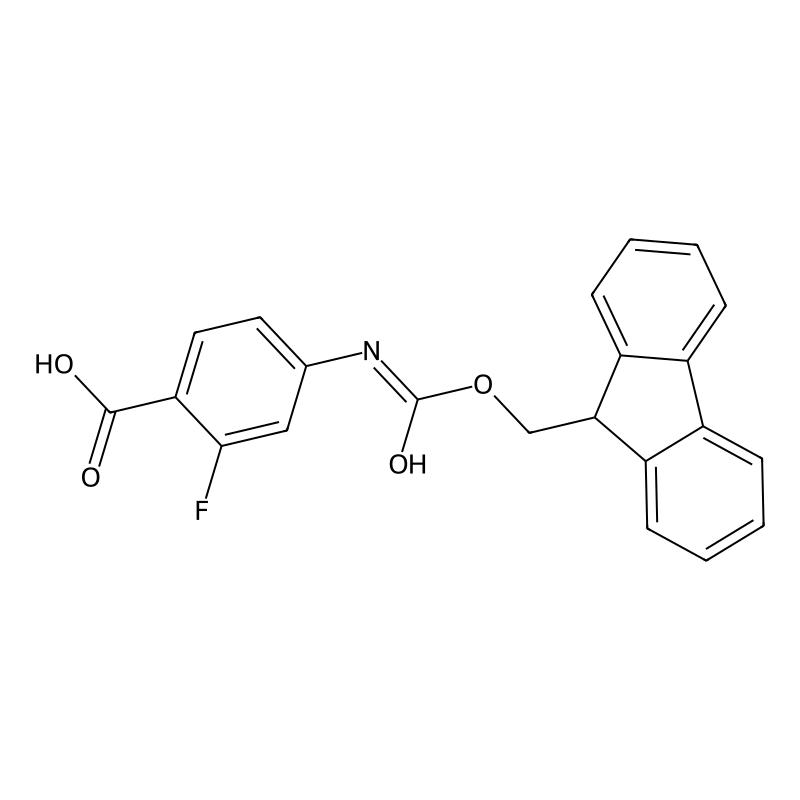N-Fmoc-4-amino-2-fluorobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solid-Phase Peptide Synthesis
Field: Biochemistry
Application: “N-Fmoc-4-amino-2-fluorobenzoic acid” is used as a building block for solid-phase peptide synthesis.
Results: This strategy facilitates incorporation of multiple positive charges into the building blocks provided that the corresponding partially protected di- or polyamines are available.
Amino Acid Derivatization
Field: Organic Chemistry
Method: The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester. This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids.
Results: Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters.
Direct Synthesis of Fmoc-Protected Amino Acids
Application: “N-Fmoc-4-amino-2-fluorobenzoic acid” is used in the direct synthesis of Fmoc-protected amino acids using organozinc chemistry.
Results: The yields of the substituted phenylalanines and 4-oxoamino acids were variable (21–59%).
Solid-Phase Route to Fmoc-Protected Cationic Amino Acid Building Blocks
Application: “N-Fmoc-4-amino-2-fluorobenzoic acid” is used in the solid-phase route to Fmoc-protected cationic amino acid building blocks.
Organic Color Center-Tailored Semiconducting Single-Walled Carbon Nanotubes
Field: Nanotechnology
Laboratory Chemicals
Field: Chemistry
Application: “N-Fmoc-4-amino-2-fluorobenzoic acid” is used as a laboratory chemical.
Preparation of Zaragozic Acid A Analogs
Application: “N-Fmoc-4-amino-2-fluorobenzoic acid” may be employed in the preparation of zaragozic acid A analogs.
Organic Color Center-Tailored Semiconducting Single-Walled Carbon Nanotubes
N-Fmoc-4-amino-2-fluorobenzoic acid is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the field of peptide chemistry. The compound consists of a 4-amino group and a fluorine atom located at the 2-position of the benzoic acid moiety, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This structure allows for selective reactions during peptide synthesis, making it an essential intermediate in the preparation of various peptides and proteins.
Fmoc-4-Amno-2-FBA itself does not have a specific mechanism of action. However, the incorporation of the 4-amino-2-fluorobenzoic acid unit into a peptide can influence its properties depending on the peptide's function. The presence of the fluorine atom can introduce unique electronic properties, potentially affecting interactions with other molecules or enzymes. The amino group allows for further modifications or conjugation with other molecules to tailor the peptide's activity [].
- Deprotection: The Fmoc group can be removed using bases such as piperidine in dimethylformamide, yielding 4-amino-2-fluorobenzoic acid.
- Substitution Reactions: The amino or fluorine groups can participate in substitution reactions, leading to various derivatives. Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Common Reagents and Conditions- Deprotection: Typically involves 20% piperidine in dimethylformamide.
- Substitution: Reactions can be conducted under basic or acidic conditions depending on the desired product.
Major Products- Deprotection yields 4-amino-2-fluorobenzoic acid.
- Substitution can produce a variety of substituted benzoic acid derivatives depending on the reagents used.
- Deprotection yields 4-amino-2-fluorobenzoic acid.
- Substitution can produce a variety of substituted benzoic acid derivatives depending on the reagents used.
While specific cellular effects of N-Fmoc-4-amino-2-fluorobenzoic acid are not extensively documented, it is known to play a significant role in peptide synthesis. The compound acts as a protecting group for amino acids, facilitating the formation of peptides by preventing unwanted reactions during synthesis. Its unique structure may also enhance self-assembly properties and biological applications.
The synthesis of N-Fmoc-4-amino-2-fluorobenzoic acid typically involves:
- Reaction with Fmoc Chloride: The starting material, 4-amino-2-fluorobenzoic acid, is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
- Solvent Use: Organic solvents like dioxane or dimethylformamide are often employed to facilitate the reaction and ensure high yields of the desired product .
Industrial Production
For large-scale production, similar synthetic routes are followed but with enhanced control over reaction conditions to maximize yield and purity. Automated systems and continuous flow reactors may be utilized to improve efficiency.
N-Fmoc-4-amino-2-fluorobenzoic acid is primarily used in:
- Peptide Synthesis: As a protecting group for amino acids during solid-phase peptide synthesis.
- Drug Development: It serves as an intermediate for synthesizing various pharmaceuticals due to its ability to modify biological activity through fluorination.
N-Fmoc-4-amino-2-fluorobenzoic acid shares similarities with other fluorinated amino acids and derivatives. Some notable compounds include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Fmoc-2-amino-3-fluorobenzoic acid | Structure | Different fluorine position; used in similar applications |
| N-Fmoc-glycine | Structure | Simplest amino acid; commonly used as a building block |
| N-Fmoc-alanine | Structure | Contains an additional methyl group; widely utilized in peptide synthesis |
Uniqueness
N-Fmoc-4-amino-2-fluorobenzoic acid's unique combination of fluorination and Fmoc protection distinguishes it from other compounds. The presence of fluorine can significantly alter the compound's chemical properties, affecting its reactivity and biological activity, which is critical for developing specific therapeutic agents .








